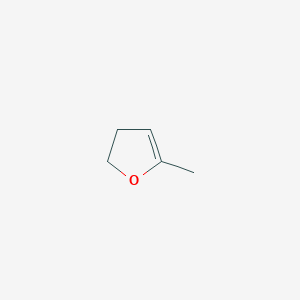

2,3-Dihydro-5-methylfuran

Description

Significance of Dihydrofuran Ring Systems in Contemporary Chemical Research

The dihydrofuran ring system, a five-membered heterocyclic motif containing an oxygen atom, is a cornerstone in the field of organic chemistry. fiveable.me These structures are not merely simple cyclic ethers; their unique electronic and structural features make them highly valuable building blocks for the synthesis of more complex molecules. fiveable.me Dihydrofurans are prevalent in a wide array of natural products, many of which exhibit significant biological activities. fiveable.mersc.org This prevalence has made them attractive targets for synthetic chemists aiming to replicate these natural structures or design novel analogues with enhanced or different therapeutic properties.

The utility of dihydrofurans extends beyond their presence in natural products. They serve as versatile intermediates in organic synthesis, readily undergoing a variety of chemical transformations. fiveable.me Reactions such as oxidations, reductions, and ring-opening reactions allow for the conversion of the dihydrofuran scaffold into a diverse range of other functional groups and molecular architectures. fiveable.mesolubilityofthings.com This reactivity makes them key components in the strategic design of synthetic pathways towards pharmaceuticals and other complex organic molecules. solubilityofthings.comacs.org For instance, the dihydrofuran core is a feature in several drug candidates with a wide spectrum of biological efficacies. acs.org Furthermore, research has explored the potential of dihydrofuran derivatives as biofuels, highlighting their versatility beyond the realm of medicinal chemistry. solubilityofthings.com

Historical Development of Dihydrofuran Synthesis and Reactivity Paradigms

The exploration of dihydrofuran chemistry has a rich history, with early methods often relying on classical cyclization reactions. A notable example is the Feist–Benary furan (B31954) synthesis, which can produce dihydrofurans as intermediates from α-halogenated ketones and β-dicarbonyl compounds. wikipedia.org Over the years, the synthetic toolbox for accessing dihydrofurans has expanded significantly, incorporating a variety of catalytic systems.

A major advancement in dihydrofuran synthesis came with the advent of transition metal-catalyzed reactions. In the early 1990s, metal complex-catalyzed alkene metathesis, particularly ring-closing metathesis (RCM), emerged as a powerful and efficient method for constructing cyclic compounds, including dihydrofurans. rsc.org This strategy offers a high degree of control over the formation of the five-membered ring and is tolerant of a wide range of functional groups. rsc.org The development of well-defined and easy-to-handle ruthenium catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has made RCM a go-to method for the synthesis of dihydrofurans in the context of natural product synthesis. rsc.org

Beyond metathesis, other modern synthetic methods have been developed. For example, silver(I)-catalyzed isomerization of allenones and related compounds has been shown to produce furans and 2,5-dihydrofurans. acs.org More recently, Lewis acid-catalyzed intramolecular ring-opening benzannulations of indolyl-substituted dihydrofuran acetals have been developed to synthesize 1-hydroxycarbazoles. mdpi.com The understanding of dihydrofuran reactivity has also evolved. Initially viewed as relatively stable cyclic ethers, they are now recognized as highly versatile intermediates capable of undergoing a range of transformations. For instance, treatment of 2,3-dihydrofuran (B140613) with butyllithium (B86547) results in lithiation at the 2-position, creating a potent intermediate for further functionalization. wikipedia.org

Classification and Structural Characteristics of Substituted Dihydrofurans, with Specific Emphasis on 2,3-Dihydro-5-methylfuran

Substituted dihydrofurans can be classified based on the position of the double bond within the five-membered ring and the nature and location of the substituents. The two primary isomers are 2,3-dihydrofuran and 2,5-dihydrofuran (B41785), which differ in the placement of the endocyclic double bond. wikipedia.org Further classification arises from the substitution pattern on the carbon atoms of the ring.

Below is a table summarizing some of the key properties of this compound:

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O | sigmaaldrich.comnih.gov |

| Molecular Weight | 84.12 g/mol | sigmaaldrich.comnih.gov |

| IUPAC Name | 5-methyl-2,3-dihydrofuran | nih.gov |

| CAS Number | 1487-15-6 | sigmaaldrich.comnih.gov |

| Boiling Point | 82 °C | sigmaaldrich.com |

| Density | 0.922 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.432 | sigmaaldrich.com |

| Flash Point | -12 °C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2,3-dihydrofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-5-3-2-4-6-5/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCWDXXJMUHZHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164066 | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1487-15-6 | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1487-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001487156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dihydro-5-methylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-5-methylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIHYDRO-5-METHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y543M5WR3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2,3 Dihydro 5 Methylfuran and Its Derivatives

Direct Synthesis Approaches to 2,3-Dihydro-5-methylfuran

Direct synthesis of this compound can be achieved through the isomerization of related compounds. One documented method involves the gas-phase thermal unimolecular isomerization between acetylcyclopropane and this compound .

Another prominent direct approach is the catalytic isomerization of the corresponding 2,5-dihydrofuran (B41785) isomer. This process involves contacting a 2,5-dihydrofuran compound with a supported palladium or platinum catalyst at elevated temperatures. The selectivity and efficiency of this isomerization can be significantly improved by introducing specific epoxides, such as 3,4-epoxy-1-butene, or aldehydes, like crotonaldehyde, into the reaction mixture. google.com This method provides a targeted route to 2,3-dihydrofurans from more readily available starting materials google.com.

| Method | Starting Material | Catalyst/Conditions | Product | Reference |

| Isomerization | 2,5-Dihydrofuran | Supported Pd or Pt, 50-175°C, with epoxide/aldehyde | 2,3-Dihydrofuran (B140613) | google.com |

| Thermal Isomerization | Acetylcyclopropane | Gas phase, thermal | This compound |

Cyclization Reactions in Dihydrofuran Synthesis

Cyclization reactions represent a powerful and versatile strategy for constructing the dihydrofuran ring system. These methods involve the formation of the heterocyclic ring from an acyclic precursor through various bond-forming processes, often mediated by metal catalysts or radical initiators.

The cycloisomerization of alkynyl alcohols provides a direct route to endocyclic enol ethers, such as 2,3-dihydrofurans. This transformation can be promoted by various transition metal catalysts. For instance, molybdenum pentacarbonyl-trimethylamine has been shown to effectively catalyze the cyclization of acyclic alkynols to form the 2,3-dihydrofuran ring acs.org. Gold catalysts, such as AuCl3, are also efficient in catalyzing the cycloisomerization of substrates like β-alkynyl β-ketoesters to generate highly substituted furans, with dihydrofuran intermediates being part of the proposed reaction pathway researchgate.net. This method is valued for its atom economy, as it rearranges the existing atoms of the starting material to form the cyclic product without the incorporation of external reagents into the final structure.

Radical cyclization offers a robust methodology for the synthesis of dihydrofuran derivatives. A prominent example is the oxidative cyclization mediated by manganese(III) acetate (Mn(OAc)3) nih.gov. This approach typically involves the reaction of a 1,3-dicarbonyl compound with an alkene tubitak.gov.tr. The mechanism begins with the oxidation of the enolizable 1,3-dicarbonyl compound by Mn(OAc)3 to generate an α-carbon radical researchgate.net. This radical then adds to the double bond of the alkene, creating a new radical intermediate. Subsequent intramolecular cyclization and further oxidation lead to the formation of the highly functionalized dihydrofuran ring system. nih.govresearchgate.net This method has been successfully applied to synthesize a variety of dihydrofuran derivatives, including those containing piperazine and furan (B31954) moieties. researchgate.netnih.gov The yields of these reactions can range from low to high, depending on the specific substrates used nih.gov.

| 1,3-Dicarbonyl Compound | Alkene | Product Type | Yield | Reference |

| Dimedone | 1,1-Diphenyl-1-butene | Tetrahydrobenzofuran | Good | tubitak.gov.tr |

| 2,4-Pentanedione | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran | Good | tubitak.gov.tr |

| Ethyl acetoacetate | 1,1-Diphenyl-1-butene | 4,5-Dihydrofuran | Good | tubitak.gov.tr |

| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | 1,1-Diphenyl-1-butene | 3-Trifluoroacetyl-4,5-dihydrofuran | 74% | tubitak.gov.tr |

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of heterocyclic compounds, including dihydrofurans. These methods often involve the formation of new carbon-carbon and carbon-heteroatom bonds with high selectivity rsc.org. One such strategy is the palladium-catalyzed reaction of γ-hydroxy internal alkenes with aryl bromides, which constructs 2,1′-disubstituted tetrahydrofurans, with dihydrofuran species as potential intermediates or side products nih.gov. Another key reaction is the Heck arylation of 2,3-dihydrofuran itself, which, while a functionalization reaction, demonstrates the utility of palladium catalysts in modifying the dihydrofuran scaffold nih.gov. Different palladium precursors, such as Pd2(dba)3 and [PdCl(allyl)]2, can be used to achieve these transformations nih.govnih.gov. These reactions can proceed through various intermediates, including π-allylpalladium complexes, and are instrumental in creating complex, polycyclic systems fused to the dihydrofuran ring rsc.orgacs.orgacs.org.

Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are powerful tools for rapidly building molecular complexity from simple starting materials beilstein-journals.orgfrontiersin.org. These reactions proceed through a key nitrilium ion intermediate, which is formed from the reaction of an imine (or carbonyl), an isocyanide, and a carboxylic acid nih.govbeilstein-journals.org. While IMCRs typically produce linear, peptide-like products, they can be adapted for the synthesis of heterocycles semanticscholar.org. When a reactant containing a second, suitably positioned nucleophile is used, this internal nucleophile can trap the reactive nitrilium intermediate in an intramolecular fashion. This subsequent cyclization step can lead to the formation of various heterocyclic rings, including dihydrofuran derivatives, by carefully designing the starting components.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of two or more bond-forming transformations that occur in a single pot under the same reaction conditions. This approach is highly efficient and atom-economical for constructing complex molecular architectures like the dihydrofuran ring system acs.org. An example includes an Al(OTf)3-catalyzed intramolecular cascade involving the ring-opening of a 2,3-dihydrofuran acetal, followed by a Prins-type cyclization and aromatization to generate benzo-fused systems nih.gov. Another strategy involves a triethylamine-catalyzed one-pot, three-component reaction that proceeds via Knoevenagel condensation and Michael addition, followed by a Paal-Knorr cyclization to yield highly substituted furan and dihydrofurofuran frameworks rsc.org. These cascade sequences enable the rapid assembly of polycyclic scaffolds from simple, readily available starting materials, minimizing waste and purification steps acs.orgrsc.org.

Rearrangement Reactions: The Cloke-Wilson Pathway to Dihydrofurans

A key method for synthesizing 2,3-dihydrofurans involves the Cloke-Wilson rearrangement, a thermal isomerization of cyclopropyl ketones. rsc.org This transformation is a powerful tool for creating five-membered heterocycles from readily available cyclopropane precursors. rsc.orgacs.org While the reaction often requires high temperatures, various catalytic systems have been developed to facilitate the rearrangement under milder conditions. rsc.org

An organocatalytic approach to the Cloke-Wilson rearrangement utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. acs.orgresearchgate.net This method has been shown to be effective for a broad range of aryl-, vinyl-, and alkyl-substituted cyclopropyl ketones, producing trisubstituted 2,3-dihydrofurans in good to excellent yields. acs.org The reaction, typically carried out in DMSO at 120 °C, exhibits exclusive regioselectivity where the C-O bond forms at the more sterically hindered carbon, a selectivity opposite to that of the Heine rearrangement. acs.org Mechanistic studies suggest an SN1-type ring-opening of the cyclopropyl ketone. acs.orgresearchgate.net

Lewis acids, such as silver triflate (AgOTf), can also catalyze the ring-expansion of cyclopropyl ketones to form dihydrofurans. rsc.org This has been demonstrated in cascade reactions where cyclopropyl ketones are generated in situ from alkenes and diazoketones in the presence of a rhodium catalyst, followed by AgOTf-catalyzed rearrangement to dihydrofurans. rsc.org

The reaction conditions and catalyst can significantly influence the reaction's efficiency. For instance, in the DABCO-catalyzed rearrangement of a specific cyclopropyl ketone, a 75% yield of the corresponding 2,3-dihydrofuran was achieved in DMSO at 120 °C. acs.org Other nucleophilic amines like DMAP and DBU were also effective, though they resulted in lower yields. acs.org The choice of solvent is also critical, with DMF providing comparable yields to DMSO, while solvents like THF and 1,4-dioxane inhibited the reaction. acs.org

Stereoselective Synthesis of this compound and its Analogs

The development of methods for the stereoselective synthesis of dihydrofurans is of significant interest due to the prevalence of these structures in biologically active molecules. metu.edu.tr

Enantioselective and Diastereoselective Methodologies

Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of 2,3-dihydrofurans. metu.edu.tr One approach involves a domino Michael-SN2 reaction between α-bromonitroalkenes and 1,3-dicarbonyl compounds, catalyzed by a bifunctional quinine-derived squaramide. metu.edu.tr This method provides enantioenriched 2,3-dihydrofuran derivatives with high enantioselectivities (up to 97% ee) in short reaction times at room temperature. metu.edu.tr

Another strategy for the diastereoselective synthesis of trans-2,3-dihydrofurans utilizes a tandem three-component coupling reaction involving a pyridinium ylide. acs.org This one-pot, two-step reaction of an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone or 4-hydroxycoumarin), and an α-haloketone in the presence of pyridine and triethylamine proceeds via a Michael addition and subsequent intramolecular cyclization to afford the fused 2,3-dihydrofuran derivatives in high yields. acs.org The trans configuration of the products has been confirmed by NMR spectroscopy and single-crystal X-ray analysis. acs.org

Palladium-catalyzed asymmetric allylic cycloaddition represents another efficient method for the enantioselective synthesis of 2,3-dihydrofurans bearing a quaternary stereocenter. acs.org This one-pot process involves the reaction of vinylethylene carbonates with 3-cyanochromone, followed by a base-assisted retro-Dieckmann fragmentation, to produce chiral 3,4-disubstituted 2,3-dihydrofurans in high yields and with excellent enantioselectivities. acs.org

Chiral Catalyst and Auxiliary-Mediated Approaches

The use of chiral catalysts is central to achieving high stereoselectivity in dihydrofuran synthesis. A planar-chiral bipyridine ligand in copper-catalyzed [4+1] cycloadditions of enones with diazo compounds has been shown to produce highly substituted 2,3-dihydrofurans with high diastereo- and enantioselectivity. organic-chemistry.org This method has been successfully applied to the catalytic asymmetric synthesis of a deoxy-C-nucleoside. organic-chemistry.org

Gold catalysis, employing a chiral bifunctional biphenyl-2-ylphosphine ligand, provides a route to 2,5-disubstituted 2,5-dihydrofurans from chiral propargylic alcohols with good to excellent diastereoselectivities. organic-chemistry.org When achiral substrates are used, this method can yield 2,5-dihydrofurans with good to excellent enantiomeric excesses. organic-chemistry.org

Nickel catalysis with a P-chiral bisphosphine ligand, DI-BIDIME, has been effective in the stereoselective asymmetric intramolecular reductive cyclization of O-alkynones to construct functionalized chiral tetrahydrofuran (B95107) rings. rsc.org While this example focuses on tetrahydrofurans, the principle of using chiral phosphine ligands is applicable to the synthesis of other chiral heterocycles.

Utilization of Biomass-Derived Precursors in this compound Synthesis

The conversion of renewable biomass into valuable chemicals is a cornerstone of sustainable chemistry. rsc.org Furan compounds, readily derived from lignocellulosic biomass, are key platform molecules for the synthesis of dihydrofuran derivatives. rsc.orgmdpi.com

Chemical Transformation of Furan Compounds from Renewable Resources

Furfural (B47365) and 5-hydroxymethylfurfural (HMF), produced from the dehydration of C5 and C6 sugars respectively, are versatile starting materials for the synthesis of a wide range of furan derivatives. rsc.orgmdpi.com The chemical transformation of these biomass-derived furans into dihydrofurans often involves hydrogenation and hydrogenolysis reactions. mdpi.com For instance, 2-methylfuran (B129897), a derivative of furfural, can be produced through the selective hydrogenation of furfural, which itself is derived from the hydrolysis and dehydration of hemicellulose. nih.govmdpi.com This 2-methylfuran can then serve as a precursor for further transformations.

The synthesis of 2,5-dimethylfuran (DMF), another important furan derivative, can be achieved from fructose via HMF. scispace.com This process can involve the use of catalysts like copper-ruthenium to hydrogenate HMF to DMF. scispace.com

Catalytic Hydrogenation and Hydrogenolysis Routes

The catalytic hydrogenation of furfural is a versatile reaction that can lead to a variety of products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2-methylfuran. mdpi.comresearchgate.net The selectivity of the hydrogenation process can be controlled by the choice of catalyst, support, and reaction conditions. mdpi.comresearchgate.net For example, the selective hydrodeoxygenation of furfural to 2-methylfuran has been achieved using a monometallic cobalt and cobalt oxide catalyst (Co/CoOx). rsc.org The addition of a small amount of hydroquinone was found to effectively suppress side reactions like polymerization. rsc.org

Both noble metals (such as Pd, Pt, Ru) and non-noble metals (such as Ni, Cu, Co) have been employed as catalysts for furfural hydrogenation. mdpi.commdpi.com The nature of the metal, the support material, and the preparation method all play a crucial role in determining the catalyst's activity and selectivity. mdpi.com For instance, with Pd-based catalysts, acidic supports tend to favor furfural conversion, and smaller Pd particle sizes can lead to deeper hydrogenation to tetrahydrofurfuryl alcohol. mdpi.com

Catalytic transfer hydrogenation (CTH) offers an alternative to using high-pressure molecular hydrogen. rsc.org This method, which often uses alcohols as hydrogen donors, has been successfully applied to the conversion of furfural to furfuryl alcohol over various heterogeneous catalysts. rsc.org

Reactivity and Mechanistic Studies of 2,3 Dihydro 5 Methylfuran

Unimolecular Dissociation and Decomposition Pathways of Dihydrofurans

The thermal decomposition of dihydrofurans, including 2,3-dihydro-5-methylfuran, proceeds through various unimolecular dissociation pathways, leading to a range of smaller molecules. The primary decomposition channels are influenced by temperature and pressure. For instance, the unimolecular decomposition of 2,5-dihydrofuran (B41785) has been studied in detail and provides insights into the potential pathways for its methylated analogue.

Key decomposition reactions for dihydrofuran systems often involve ring cleavage to form biradicals, which can then undergo further reactions. For 2,5-dihydrofuran, the dominant initial step is the C-O bond fission, leading to a diradical intermediate. This is followed by a 1,4-hydrogen shift to produce 3-butenal. Another significant pathway involves the retro-Diels-Alder reaction, yielding 1,3-butadiene (B125203) and formaldehyde. While specific experimental data for this compound is less common in publicly available literature, the fundamental principles derived from related dihydrofurans are applicable. The methyl substitution is expected to influence the branching ratios of these pathways.

Hydrogen Atom Abstraction Reactions in Dihydrofuran Systems

Hydrogen atom abstraction from dihydrofurans is a critical elementary reaction in combustion and atmospheric chemistry. The presence of allylic C-H bonds in molecules like this compound makes them susceptible to abstraction by radicals such as the hydroxyl (OH) radical. Theoretical studies on 2,5-dihydrofuran have shown that H-abstraction is more likely to occur from the C2 and C5 positions due to the lower C-H bond dissociation energies at these sites.

The rate constants for these abstraction reactions are highly dependent on temperature. For the reaction of OH with 2,5-dihydrofuran, the abstraction from the C2/C5 positions is the most favorable pathway across a range of temperatures. The resulting dihydrofuranyl radicals are key intermediates that can undergo further reactions, including oxidation or unimolecular decomposition. The methyl group in this compound introduces additional abstraction sites, and it is anticipated that abstraction from the methyl group will also be a competitive process.

Hydrogen Addition Reactions to Dihydrofurans

The addition of hydrogen atoms to the double bond of dihydrofurans represents another important reaction pathway, competing with abstraction reactions. In the case of 2,5-dihydrofuran, H-atom addition can occur at either the C3 or C4 position of the double bond. Theoretical calculations indicate that the addition to the C3 position is slightly more favorable than addition to the C4 position.

These addition reactions lead to the formation of radical adducts, which are themselves reactive species. The stability of the resulting radical influences the favorability of the addition site. For this compound, the double bond is between C4 and C5. Hydrogen addition would therefore occur at these positions, leading to the formation of a tetrahydrofuranyl radical. The subsequent reactions of this radical will depend on the specific conditions of the chemical environment.

Ring-Opening Reactions of this compound and Analogues

Ring-opening reactions are a characteristic feature of the chemistry of cyclic ethers like this compound. These reactions can be initiated by various means, including acid catalysis and radical processes, leading to the formation of acyclic products.

Acid-Catalyzed Ring-Opening Mechanisms

In the presence of acids, this compound can undergo ring-opening to form various products. For example, the hydrolysis of 2-methoxy-2,3-dihydro-5-methylfuran in the presence of an acid catalyst leads to the formation of 4-oxopentanal. The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack by water and subsequent rearrangement.

The acid-catalyzed reaction of furan (B31954) derivatives with alcohols can also lead to ring-opened products. For instance, the reaction of 2,5-dimethoxy-2,5-dihydrofuran (B146672) with alcohols in the presence of an acid catalyst yields malealdehyde (B1233635) bis(dialkyl acetal)s. While this is a related compound, it illustrates the general principle of acid-catalyzed ring-opening in dihydrofuran systems.

Radical-Initiated Ring-Opening Processes

Radical species can also initiate the ring-opening of dihydrofurans. The process typically begins with the formation of a radical on the furan ring, which can then undergo β-scission of a C-O bond to open the ring. For instance, the radical cation of 2,5-dimethyl-2,3,4,5-tetrahydrofuran can undergo ring-opening to form an acyclic distonic ion.

In the context of this compound, a radical formed by hydrogen abstraction or addition could potentially lead to ring-opening. The specific products would depend on the position of the radical and the subsequent reaction conditions.

Catalytic Transformations Involving this compound and Related Dihydrofuran Systems

This compound and its analogues are valuable intermediates in catalytic transformations for the synthesis of various organic compounds. For example, the hydrogenation of 2-methylfuran (B129897) over a palladium catalyst can selectively produce this compound (referred to as 5-methyl-2,3-dihydrofuran in the literature).

Furthermore, dihydrofurans can be used as precursors for the synthesis of other valuable chemicals. For instance, the catalytic conversion of furfural (B47365), a related furanic compound, can lead to the production of 2-methylfuran, which can then be further transformed. The selective hydrogenation of the furan ring while preserving other functional groups is a key challenge and an active area of research in catalysis.

Below is a table summarizing the key reactions and their descriptions discussed in this article.

| Reaction Type | Description | Key Intermediates/Products |

| Unimolecular Dissociation | Thermal decomposition of the dihydrofuran ring. | Biradicals, smaller molecules (e.g., 1,3-butadiene, formaldehyde). |

| Hydrogen Atom Abstraction | Removal of a hydrogen atom by a radical species. | Dihydrofuranyl radicals. |

| Hydrogen Addition | Addition of a hydrogen atom to the double bond. | Tetrahydrofuranyl radicals. |

| Acid-Catalyzed Ring-Opening | Ring cleavage initiated by protonation in the presence of an acid. | Acyclic carbonyl compounds (e.g., 4-oxopentanal). |

| Radical-Initiated Ring-Opening | Ring cleavage initiated by a radical species. | Acyclic radical ions. |

| Catalytic Hydrogenation | Addition of hydrogen across the double bond using a catalyst. | Tetrahydrofuran (B95107) derivatives. |

Heterogeneous Catalysis for Dihydrofuran Reactions, including Adsorption and Surface Reactivity on Palladium

The interaction of dihydrofurans with solid catalyst surfaces, particularly palladium, has been a subject of detailed study. Research on the adsorption and thermal chemistry of 2,3-dihydrofuran (B140613) (2,3-DHF) on a Palladium(111) single-crystal surface reveals key mechanistic insights. nih.govacs.org At low temperatures (below 170 K), 2,3-DHF adsorbs onto the Pd(111) surface primarily through its olefinic carbon-carbon double bond. nih.govacs.org

As the temperature increases, a series of reactions occur. By 248 K, the molecule undergoes dehydrogenation. nih.govacs.org A significant reaction pathway for 2,3-DHF is hydrogenation to produce tetrahydrofuran, which occurs at approximately 330 K. nih.govacs.org Another pathway involves the formation of an intermediate that, above 300 K, yields furan. nih.govacs.org This intermediate can also decompose into smaller fragments like C₃Hₓ and carbon monoxide. nih.govacs.org At higher temperatures, around 520 K, carbon-carbon coupling reactions take place, leading to the formation and desorption of benzene. nih.govacs.org

The reactivity of dihydrofurans on palladium surfaces is highly dependent on the position of the double bond. For instance, a key difference between 2,3-DHF and its isomer, 2,5-dihydrofuran (2,5-DHF), is the former's ability to be hydrogenated to tetrahydrofuran. nih.govacs.org In contrast, 2,5-DHF is more prone to dehydrogenation, forming furan through an additional low-temperature channel around 320 K. nih.govacs.org This highlights how the proximity of the double bond to the ether oxygen atom dictates the molecule's reactivity on the catalyst surface. nih.gov

Homogeneous Catalysis in Dihydrofuran Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful alternative for dihydrofuran transformations, enabling a wide range of reactions under mild conditions. dtu.dk Palladium complexes are particularly prominent in this area. For example, palladium-catalyzed [3+2] cycloaddition reactions involving various precursors can lead to the synthesis of highly substituted 2,3-dihydrofurans. organic-chemistry.org One such reaction utilizes 4-vinyl-4-butyrolactones with ketenes, catalyzed by a Pd₂(dba)₃·CHCl₃/XantPhos system, to produce dihydrofuran derivatives in good yields. organic-chemistry.org

Iron catalysts have also been employed for the synthesis of 2,3-dihydrofurans through intramolecular hydroalkoxylation of α-allenic alcohols. organic-chemistry.org This method is noted for its mild conditions and tolerance of various functional groups. organic-chemistry.org Furthermore, cooperative catalysis, combining an organocatalyst with a copper catalyst, has been used for asymmetric decarboxylative [3+2] cycloaddition reactions to yield optically active polysubstituted dihydrofurans. organic-chemistry.org

Influence of Catalyst Structure and Surface Chemistry on Dihydrofuran Reactivity and Selectivity

The structure and surface chemistry of a catalyst are critical factors that control the reactivity and selectivity of dihydrofuran reactions. In heterogeneous catalysis, the arrangement of atoms on the catalyst surface dictates the available active sites, which in turn can favor specific reaction pathways. ijcce.ac.ir For instance, defects or steps on a surface can create highly reactive zones that promote selective binding and transformation. ijcce.ac.ir

In the selective isomerization of 2,5-dihydrofuran to 2,3-dihydrofuran over a supported palladium catalyst, the addition of carbon monoxide (CO) to the reaction stream dramatically increases selectivity. researchgate.net Without CO, selectivity is around 70%, with furan and tetrahydrofuran as byproducts. researchgate.net Adding just 50 ppm of CO boosts selectivity to over 94% with minimal impact on activity. researchgate.net This effect is attributed to the preferential adsorption of CO on the basal planes, like (111) facets, of the palladium crystallites. This blocks the larger ensembles of contiguous Pd atoms required for the formation of furan and tetrahydrofuran, while smaller ensembles that catalyze the desired isomerization remain active. researchgate.net

In homogeneous catalysis, the ligands coordinated to the metal center play a crucial role. In the palladium-catalyzed Heck arylation of 2,3-dihydrofuran, the choice of palladium precursor and the use of chiral ionic liquids (CILs) significantly affect conversion and product distribution. nih.govdntb.gov.ua Studies comparing various palladium precursors (e.g., Pd₂(dba)₃, Pd(acac)₂, [PdCl(allyl)]₂) found that the dimeric complex [PdCl(allyl)]₂ often leads to the highest conversions. nih.govdntb.gov.ua The addition of CILs generally increases the conversion rates, although high concentrations can sometimes inhibit the reaction. nih.gov The specific combination of the palladium source and the ligand/additive structure is thus key to optimizing the reaction's efficiency and selectivity. nih.govdntb.gov.ua

Photoinduced and Photoreactive Transformations of Dihydrofurans

Dihydrofurans can undergo transformations when exposed to light, leading to rearrangements and isomerizations. acs.org The photochemical behavior of heterocyclic compounds like furans can be complex, often involving different excited states. netsci-journal.com For furan derivatives, reactions can proceed from either the excited singlet or triplet state. netsci-journal.com

Upon direct irradiation, which populates the excited singlet state, furans can isomerize via a "Dewar furan" intermediate. netsci-journal.com In contrast, sensitized reactions populate the triplet state, which can lead to the formation of a biradical intermediate that subsequently rearranges to cyclopropenyl derivatives. netsci-journal.com Studies on phenylated dihydrofurans have explored both photo- and acid-catalyzed rearrangements. acs.org Furthermore, a formal retro-Claisen photorearrangement has been demonstrated for certain norbornene derivatives, leading to the formation of cis-fused dihydrofuran structures. nih.gov This reaction is proposed to proceed through a triplet 1,4-biradical intermediate. nih.gov

Intermolecular Reactions of the Dihydrofuran Moiety

The dihydrofuran ring is a versatile building block in organic synthesis, participating in a variety of intermolecular reactions to construct more complex molecular architectures.

Cycloaddition Reactions, including Diels-Alder Reactions of Dihydrofurans

Cycloaddition reactions are powerful tools for ring formation. Dihydrofurans can participate as dienophiles in Diels-Alder reactions. For example, 2,3-dihydrofuran reacts with anilines and aldehydes in a multicomponent reaction to form 4-aryl-furo[3,2-c]quinolines. uc.pt

Beyond the classic Diels-Alder reaction, dihydrofurans are involved in various metal-catalyzed cycloadditions. Palladium-catalyzed [2+3] cycloaddition reactions have been developed for the synthesis of functionalized dihydrofurans. acs.org Similarly, oxidative [2+3] cycloaddition processes between substituted phenols and alkenes, including dihydrofuran, can generate dihydrofuranobenzofuran structures. acs.org These reactions often proceed with high diastereoselectivity, enabling the construction of complex heterocyclic systems with multiple stereocenters in a single step. acs.org

Carbon-Carbon Coupling Reactions Involving Dihydrofurans

Carbon-carbon coupling reactions are fundamental to modern organic synthesis. The dihydrofuran moiety can be functionalized using palladium-catalyzed cross-coupling reactions, most notably the Heck reaction. masterorganicchemistry.com The Heck arylation of 2,3-dihydrofuran with aryl halides or triflates is a well-established method for introducing an aryl group at the C2 position. nih.govnih.gov

The regioselectivity of the Heck reaction (formation of 2-aryl-2,3-dihydrofuran vs. the isomeric 2-aryl-2,5-dihydrofuran) can be controlled by the choice of catalyst, ligands, and reaction conditions. nih.govorganic-chemistry.org For instance, using different chiral ligands in the asymmetric Heck reaction can provide selective access to either the 2,3- or 2,5-dihydrofuran product, both with a newly formed fully substituted C2 stereocenter. nih.gov Studies have investigated the influence of various palladium precursors and additives, such as ionic liquids, on the efficiency of the Heck reaction, finding that systems composed of [PdCl(allyl)]₂ and L-prolinate or L-lactate-based ionic liquids are highly effective. dntb.gov.uaresearchgate.net These reactions typically yield 2-phenyl-2,3-dihydrofuran (B8783652) as the main thermodynamic product. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,3 Dihydro 5 Methylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Although specific experimental spectra for 2,3-dihydro-5-methylfuran are not widely available in public spectral databases, its ¹H and ¹³C NMR spectra can be reliably predicted based on the analysis of structurally similar compounds and established chemical shift principles. wisc.edustanford.eduwikipedia.orgre3data.orgaist.go.jp

The ¹H NMR spectrum of this compound is expected to exhibit four distinct signals corresponding to the four unique proton environments in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of each proton, particularly the effects of the oxygen atom and the carbon-carbon double bond.

Vinylic Proton (H-4): The proton attached to the double bond at position 4 is expected to appear as a triplet in the downfield region, likely between 4.5 and 5.0 ppm. Its proximity to the electron-withdrawing oxygen atom within the enol ether system causes this significant deshielding.

Methylene (B1212753) Protons (H-2): The two protons on the carbon adjacent to the oxygen (C2) are expected to resonate as a triplet around 4.0-4.3 ppm. The direct attachment to the oxygen atom results in a downfield shift. chemicalbook.com

Methylene Protons (H-3): The protons on the carbon at position 3, adjacent to the double bond, are predicted to appear as a triplet of triplets in the range of 2.5-2.8 ppm.

Methyl Protons (CH₃): The three protons of the methyl group attached to the double bond (C5) are expected to produce a singlet or a finely split triplet around 2.0-2.2 ppm.

Analysis of related compounds, such as 2,3-dihydrofuran (B140613), shows signals for methylene protons at approximately 2.61 ppm and 4.30 ppm, and vinylic protons at 4.95 ppm and 6.32 ppm, supporting these predicted ranges. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Methyl (C5-CH₃) | 2.0 - 2.2 | t |

| Methylene (C3-H₂) | 2.5 - 2.8 | tt |

| Methylene (C2-H₂) | 4.0 - 4.3 | t |

| Vinylic (C4-H) | 4.5 - 5.0 | t |

t = triplet, tt = triplet of triplets

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, one for each carbon atom in its unique chemical environment. The chemical shifts are largely determined by hybridization and proximity to the electronegative oxygen atom.

Quaternary Olefinic Carbon (C-5): This carbon, part of the C=C double bond and bonded to the oxygen and methyl group, is expected to be the most downfield signal, typically in the 150-160 ppm range.

Vinylic Carbon (C-4): The second olefinic carbon (CH) is predicted to resonate in the 95-105 ppm region.

Methylene Carbon (C-2): The carbon atom adjacent to the oxygen (CH₂) is expected to appear around 65-75 ppm due to the direct deshielding effect of the oxygen. nih.gov

Methylene Carbon (C-3): The other sp³ hybridized carbon (CH₂) will likely appear further upfield, in the 25-35 ppm range.

Methyl Carbon (CH₃): The methyl carbon is expected to be the most upfield signal, typically resonating between 10-15 ppm.

Data from 2-methylfuran (B129897) shows carbon shifts at 152.0 (C2), 106.1 (C3), 110.5 (C4), 119.3 (C5), and 13.5 (CH₃) ppm, providing a reference for the olefinic and methyl carbons in a similar electronic system. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Methyl (C5-CH₃) | 10 - 15 |

| Methylene (C3) | 25 - 35 |

| Methylene (C2) | 65 - 75 |

| Vinylic (C4) | 95 - 105 |

| Quaternary Vinylic (C5) | 150 - 160 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. Electron ionization (EI) is a common method that generates a molecular ion and characteristic fragment ions.

The electron ionization mass spectrum of this compound is available through the NIST WebBook database. nist.govnist.gov The spectrum is characterized by a distinct molecular ion (M⁺) peak and several key fragment ions that provide structural information. The molecular ion peak appears at an m/z of 84, corresponding to the molecular weight of the compound (C₅H₈O). nist.gov

The base peak, which is the most intense peak in the spectrum, is observed at m/z 83. This prominent peak arises from the loss of a single hydrogen atom (M-1), a common fragmentation pathway for cyclic ethers that leads to the formation of a stable cation. Another significant fragment is seen at m/z 55, resulting from the loss of an ethyl group (-C₂H₅) or a CHO group. A notable peak also appears at m/z 43, which can be attributed to the formation of an acetyl cation ([CH₃CO]⁺).

Table 3: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Relative Intensity | Proposed Fragment |

| 84 | High | [C₅H₈O]⁺ (Molecular Ion, M⁺) |

| 83 | 100% (Base Peak) | [C₅H₇O]⁺ (M-H) |

| 55 | Moderate | [C₃H₃O]⁺ or [C₄H₇]⁺ |

| 43 | High | [C₂H₃O]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound in complex matrices. nih.gov The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer provides identification and quantification.

Typical GC-MS analysis for furan (B31954) derivatives employs a capillary column, such as a TG-WAXMS or Rxi-624Sil MS column. nih.govcabidigitallibrary.org The analysis involves a programmed temperature ramp, for example, starting at 40°C and increasing to 250°C, to ensure the effective separation of volatile components. cabidigitallibrary.org Helium is commonly used as the carrier gas. The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. nih.gov Identification is confirmed by matching the retention time and the fragmentation pattern of the analyte to that of a known standard or a reference library like the NIST Mass Spectral Library. nih.govpbc.gda.pl

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

The structure contains several key functional groups: a C=C double bond within an enol ether system, C-O single bonds, and both sp² and sp³ hybridized C-H bonds.

C-H Stretching: The spectrum is expected to show distinct C-H stretching vibrations. The vinylic C-H stretch (=C-H) should appear just above 3000 cm⁻¹ (approx. 3050-3100 cm⁻¹). The aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). vscht.cz

C=C Stretching: A strong absorption band corresponding to the C=C double bond stretching vibration is expected in the region of 1650-1680 cm⁻¹. The conjugation with the oxygen atom in the enol ether system influences the exact position and intensity of this band.

C-O Stretching: The C-O-C asymmetric stretching of the enol ether is predicted to produce a strong, characteristic band in the 1200-1275 cm⁻¹ region. vscht.cz

C-H Bending: In-plane and out-of-plane C-H bending vibrations for both the vinylic and aliphatic protons will appear in the fingerprint region (below 1500 cm⁻¹). For instance, a band around 875 cm⁻¹ could be attributed to the out-of-plane bending of the vinylic C-H bond.

Analysis of related furan compounds shows characteristic ring stretching vibrations between 1414-1033 cm⁻¹. udayton.edu

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch | Vinylic (=C-H) | 3050 - 3100 | Medium |

| C-H Stretch | Aliphatic (-C-H) | 2850 - 2960 | Strong |

| C=C Stretch | Alkene (C=C) | 1650 - 1680 | Strong |

| C-O Stretch | Enol Ether (asym.) | 1200 - 1275 | Strong |

| C-H Bend | Vinylic (=C-H oop) | ~875 | Medium-Strong |

oop = out-of-plane

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for the separation of this compound from reaction mixtures or natural extracts and for assessing its purity. Due to its volatility, Gas Chromatography (GC) is the most suitable technique.

The separation is typically achieved using capillary columns with various stationary phases. The choice of column depends on the polarity of the analytes in the mixture. Non-polar columns, such as those with polydimethylsiloxane (B3030410) stationary phases, or more polar columns like those with polyethylene (B3416737) glycol (wax) phases can be used. nih.gov

The retention of this compound can be standardized using Kovats retention indices (I). The NIST database reports a retention index of 640 on a standard non-polar methyl silicone capillary column. nist.gov On a more polar Apiezon L packed column, the retention index is reported as 662 at 120°C. nist.gov These indices are valuable for method development and for confirming the identity of the compound in complex chromatograms by comparing its retention behavior with known standards under identical conditions. Purity assessment is performed by integrating the peak area of this compound and comparing it to the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) of Dihydrofurans

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of furan and its derivatives in various matrices. The versatility of HPLC allows for the analysis of dihydrofurans by employing different stationary and mobile phases to achieve optimal separation. A comprehensive reversed-phase liquid chromatography method can be established by manipulating multiple parameters that affect the chromatographic performance. nih.gov

In the analysis of furan derivatives, C8 or C18 columns are commonly utilized. nih.govsigmaaldrich.com For instance, a method for the simultaneous determination of four major furan derivatives in coffee grounds and brews used a Zorbax Eclipse XBD-C8 column. nih.gov The separation was achieved using a gradient mobile phase consisting of 0.1% acetic acid in water and methanol (B129727). nih.gov The detection of these compounds is often carried out using a Diode Array Detector (DAD), which also allows for the assessment of peak purity against authentic standards. nih.gov The method's reliability is established through validation parameters such as linearity, accuracy (recovery), and precision (inter- and intraday relative standard deviation). nih.gov Limits of detection (LOD) and quantification (LOQ) for furan derivatives in HPLC analysis can range from 0.11–0.76 μg/mL and 0.35–2.55 μg/mL, respectively. nih.gov

Another application demonstrates the suitability of Ascentis Express C18 columns for the efficient separation of furans. sigmaaldrich.com In this method, an isocratic mobile phase of water and acetonitrile (B52724) is used, with UV detection at 230 nm. sigmaaldrich.com The selection of the appropriate column and mobile phase is critical for resolving different furan derivatives present in a sample. nih.govsigmaaldrich.com

| Parameter | Method 1: Furan Derivatives in Coffee nih.gov | Method 2: Furan Analysis sigmaaldrich.com | Method 3: Furanic Compounds in Transformer Oil shimadzu.com |

|---|---|---|---|

| Column | Zorbax Eclipse XBD-C8 (4.6 x 150 mm, 5 µm) | Ascentis Express C18 (5 cm x 3.0 mm, 2.7 µm) | Shim-pack VP-ODS (150 mm x 4.6 mm, 4.6 µm) |

| Mobile Phase | Gradient: 0.1% acetic acid in water (A) and methanol (B) | Isocratic: 80:20 water:acetonitrile | Gradient: Acetonitrile and water |

| Flow Rate | 0.5 mL/min | 0.4 mL/min | 1.0 mL/min |

| Column Temperature | 25°C | 35°C | 40°C |

| Detector | Diode Array Detector (DAD) | UV, 230 nm | Diode Array Detector (SPD-M20A) |

| Injection Volume | 2 µL | 1 µL | 10 µL |

Ultra-Performance Liquid Chromatography (UPLC) for Rapid Dihydrofuran Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering faster and more efficient separations compared to conventional HPLC. This is achieved through the use of columns with smaller particle sizes (typically sub-2 µm), which allows for higher flow rates and results in improved resolution and sensitivity.

A UPLC-qToF (quantitative time-of-flight tandem mass spectrometry) method has been developed for the rapid and robust analysis of furan and 2-methylfuran metabolites in human urine samples. nih.gov This approach provides a time-saving alternative to traditional methods and can detect previously unidentified metabolites. nih.gov The enhanced speed and resolution of UPLC are critical for analyzing complex biological samples where numerous compounds are present. nih.gov

In the analysis of various organic acids in coffee, a UPLC system coupled with a mass spectrometer utilized an ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm). mdpi.com The separation was performed with a gradient mobile phase of 0.1% formic acid in water and 0.1% formic acid in methanol. mdpi.com Similarly, a comprehensive method for analyzing furanocoumarins in grapefruit and biological samples employed UPLC-MS/MS, demonstrating the technique's applicability to a range of furan-containing compounds in different matrices. nih.gov The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often paired with UPLC analysis for efficient sample preparation. nih.gov

| Parameter | Method 1: Organic Acids in Coffee mdpi.com | Method 2: Furanocoumarins in Grapefruit nih.gov |

|---|---|---|

| System | Waters I-Class UPLC with XEVO-TQS micro MS | UPLC-MS/MS |

| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Not specified |

| Mobile Phase | Gradient: (A) 0.1% formic acid in water, (B) 0.1% formic acid in methanol | Not specified |

| Column Temperature | 35°C | Not specified |

| Injection Volume | 5 µL | Not specified |

| Sample Preparation | Ultrasonic extraction with 50% ethanol-water | QuEChERS method |

Pyrolysis/Gas Chromatography/Mass Spectrometry (PY/GC/MS) for Complex Mixture Analysis

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is a powerful analytical technique used for the chemical analysis of complex, involatile materials. wikipedia.org The sample is heated to decomposition in an inert atmosphere, producing smaller, more volatile fragments that are then separated by gas chromatography and identified by mass spectrometry. wikipedia.org This method is particularly useful for characterizing materials like polymers, plastics, and biomass without extensive sample pre-treatment. unimelb.edu.au

The pyrolysis process involves rapidly heating the sample to temperatures typically ranging from 500°C to 1000°C. wikipedia.orgjyu.fi The resulting pyrogram, or gas chromatogram, serves as a chemical "fingerprint" of the material, allowing for identification and quality control. pstc.org The mass spectrometer provides structural information about the individual fragments, aiding in the elucidation of the original sample's composition. pstc.org

In the context of furan-related compounds, Py-GC/MS has been used to study the pyrolysis mechanism of 5-hydroxymethyl furfural (B47365) (5-HMF). researchgate.net The analysis of the pyrolysis products revealed that the process is primarily a side-chain degradation, with the furan ring remaining intact in a majority of the products. researchgate.net This technique allows for the identification of various furan-containing substances formed during thermal decomposition. researchgate.net The study of model compounds via Py-GC/MS helps in understanding the thermochemical behavior of more complex materials like biomass. jyu.fi

| Parameter | General PY-GC/MS Conditions unimelb.edu.au | PY-GC/MS for Terpenoids jyu.fi | PY-GC/MS for Adhesives pstc.org |

|---|---|---|---|

| Pyrolysis Unit | CDS 6150 pyrolyser | Not specified | CDS Pyroprobe 5000 Series |

| Pyrolysis Temperature | Ramp to 500°C, hold for 30s | 500, 600, or 700°C | 750°C |

| GC System | Agilent 7890 GC | Not specified | Agilent 7890 |

| Column | HP-5MS | Not specified | 5% phenyl capillary column |

| MS System | Agilent 5975 MS | Not specified | Agilent 5975C |

| MS Scan Range | 25-550 m/z | Not specified | Not specified |

X-ray Crystallography for Solid-State Structural Determination of Dihydrofuran Derivatives

The application of X-ray crystallography has been crucial in confirming the structure of newly synthesized dihydrofuran derivatives. For example, in a study detailing a highly stereoselective synthesis of 2,3-dihydrofurans, the absolute configuration of one of the products, a complex dihydrofuran derivative (coded as 3aa), was unequivocally determined by X-ray crystallographic analysis. rsc.org

The crystallographic data provides a wealth of information about the molecule's solid-state structure, including the crystal system, space group, unit cell dimensions, and atomic coordinates. rsc.org This information is vital for understanding the stereochemistry of reaction products and for studying intermolecular interactions in the crystal packing. mdpi.com The combination of X-ray diffraction with other techniques like solid-state NMR and computational methods can provide a comprehensive understanding of the solid-state properties of materials. nih.gov

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₁H₁₈O₃ |

| Formula Weight | 318.35 |

| Temperature | 150.00(10) K |

| Crystal System | orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a (Å) | 8.5720(3) |

| b (Å) | 9.4216(2) |

| c (Å) | 20.1701(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1628.99(8) |

| Z | 4 |

Advanced Applications and Research Directions of 2,3 Dihydro 5 Methylfuran in Organic Synthesis and Materials Science

2,3-Dihydro-5-methylfuran as a Versatile Synthetic Intermediate for Complex Molecular Architectures

This compound serves as a valuable and versatile starting material in organic synthesis, providing a foundational structure for the construction of more complex molecules. Its inherent chemical functionalities, including the double bond and the ether linkage, allow for a variety of transformations, making it an attractive intermediate for chemists aiming to build intricate molecular frameworks.

Precursor in the Synthesis of Diverse Heterocyclic Compounds (e.g., pyrrolizines, pyrido[2,3-d]pyrimidines)

The synthesis of complex heterocyclic compounds is a cornerstone of medicinal and materials chemistry. While direct synthetic routes originating from this compound to certain complex heterocycles are not extensively documented, the use of closely related furan (B31954) structures is established in the formation of important chemical classes.

Pyrrolizines: The pyrrolizine nucleus is the foundational structure for many natural and synthetic compounds with a wide range of biological activities. pharaohacademy.com The incorporation of furan moieties into these structures has been explored in the development of novel chemical entities. For instance, researchers have synthesized and evaluated the antileukemic activity of 5-(2-furyl)-2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine derivatives, demonstrating the role of furan-containing building blocks in accessing this class of compounds. pharaohacademy.com

Pyrido[2,3-d]pyrimidines: This class of nitrogen-containing heterocycles is of significant interest due to its wide-ranging therapeutic applications. The scientific literature describes numerous strategies for synthesizing the pyrido[2,3-d]pyrimidine (B1209978) core, often through multi-component reactions or by building upon precursors like aminopyridines or pyrimidines. bu.edu.egrsc.orgnih.gov However, current research does not prominently feature this compound as a direct starting material in the established synthetic pathways for this particular heterocyclic system.

Building Block for Functionalized Organic Scaffolds

One of the most effective uses of this compound as a synthetic intermediate is in the creation of functionalized organic scaffolds, particularly through carbon-carbon bond-forming reactions. The palladium-catalyzed Heck reaction, for example, has been successfully applied to 2,3-dihydrofuran (B140613) to introduce aryl groups, thereby creating more complex and functionalized molecules. nih.govorganic-chemistry.org

The Heck arylation of 2,3-dihydrofuran typically involves the reaction of the dihydrofuran with an aryl halide (e.g., iodobenzene) in the presence of a palladium catalyst. nih.govnih.gov This reaction predominantly yields 2-aryl-2,3-dihydrofurans, which are valuable scaffolds for further chemical modification. nih.govrsc.org The efficiency and selectivity of this transformation can be influenced by various factors, including the choice of palladium precursor, ligands, and the solvent system, with ionic liquids sometimes being employed to enhance conversion rates. nih.govrsc.org

Table 1: Examples of Palladium-Catalyzed Heck Arylation of 2,3-Dihydrofuran

| Palladium Precursor | Reactant | Key Conditions | Major Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Iodobenzene | [NBu₄][L-PRO] (chiral agent) | 2-phenyl-2,3-dihydrofuran (B8783652) | Excellent enantioselectivity | nih.gov |

| Pd₂(dba)₃ | Various aryl iodides | Chiral ionic liquids with L-prolinate anions | 2-aryl-2,3-dihydrofuran | Up to 52% | rsc.org |

| [PdCl(allyl)]₂ | Iodobenzene | Ionic liquids with L-prolinate or L-lactate anions | 2-phenyl-2,3-dihydrofuran | High conversion | nih.govnih.gov |

| PdCl₂(PPh₃)₂ | Iodobenzene | [NBu₄][L-LAC] (ionic liquid) | 2-phenyl-2,3-dihydrofuran | Up to 59.2% | nih.gov |

Exploration of Dihydrofuran Derivatives in Sustainable Chemistry

In the context of green and sustainable chemistry, dihydrofuran derivatives are gaining attention as intermediates derived from renewable biomass resources. Their potential to be converted into biofuels and other valuable chemicals places them at the center of research into fossil fuel alternatives.

Role of this compound in the Valorization of Biomass-Derived Furan Compounds

The valorization of biomass involves converting abundant, low-value lignocellulosic materials into high-value chemicals and fuels. mdpi.com Furan compounds are key platform molecules in this process. Lignocellulosic biomass, particularly its hemicellulose fraction, can be hydrolyzed and dehydrated to produce furfural (B47365). nih.govmdpi.com Through selective hydrogenation, furfural is converted into 2-methylfuran (B129897) (2-MF), a significant organic intermediate. mdpi.comnih.gov this compound is the direct hydrogenation product of 2-methylfuran. The subsequent conversion of these furanic compounds into fuel precursors and other chemicals represents a critical valorization pathway, transforming biomass into sustainable, industrially relevant products. rsc.org

Development of Biofuel Precursors from Dihydrofurans through Chemical Synthesis Pathways

A promising application of biomass-derived furanics is their conversion into long-chain hydrocarbons suitable for use as high-density liquid fuels, such as sustainable aviation fuel. mdpi.comrsc.org The catalytic formation of carbon-carbon bonds is a key strategy to upgrade smaller furan molecules into the C9-C16 range required for jet and diesel fuels. mdpi.comdigitellinc.com

One of the primary methods for this upgrade is the hydroxyalkylation/alkylation (HAA) reaction. In this process, 2-methylfuran (the precursor to this compound) is reacted with other biomass-derived molecules like furfural or acetone. mdpi.com These reactions, often catalyzed by solid acids, produce larger molecules that serve as fuel precursors. For example, reacting 2-methylfuran with furfural can yield C15 fuel precursors. mdpi.com These oxygenated intermediates are subsequently subjected to hydrodeoxygenation to remove oxygen atoms, resulting in the final alkane fuel products with high yields. mdpi.comnih.gov

Table 2: Synthesis of High-Carbon Fuel Precursors from 2-Methylfuran

| Reactants | Catalyst Type | Product Type | Final Fuel Product (after hydrodeoxygenation) | Reference |

|---|---|---|---|---|

| 2-Methylfuran and Furfural | Sulfonic acid-based resins (e.g., Amberlyst) | C15 Fuel Precursor | C15 Alkanes | mdpi.com |

| 2-Methylfuran and 5-Methylfurfural | Sulfuric acid or p-toluenesulfonic acid | C9-C16 Fuel Precursors | C9-C16 Alkanes (92.1% yield) | mdpi.comnih.gov |

| 2-Methylfuran and Acetone | Sulfonic acid-functionalized water carbon | 5,5'-(propane-2,2-diyl)bis(2-methylfuran) | Branched Alkanes | mdpi.com |

| 2-Methylfuran and Butanal | Acid catalysts (e.g., p-toluenesulfonic acid) | Long-chain oxygenates | Liquid Alkanes | mdpi.com |

Dihydrofurans in the Design and Synthesis of Advanced Materials, including High-Energy Density Materials

Beyond their use in synthesis and biofuels, dihydrofuran scaffolds are being explored as a structural basis for advanced materials. A notable area of this research is in the field of high-energy density materials (HEDMs), which include explosives, propellants, and pyrotechnics.

The design of novel HEDMs often focuses on creating molecules with a favorable combination of high performance (e.g., detonation velocity) and low sensitivity to accidental detonation. researchgate.net While many HEDMs are nitrogen-rich heterocyclic compounds, recent theoretical studies have investigated the potential of oxygen-rich scaffolds. researchgate.netchemistry-chemists.comrsc.org

In this context, the 2,3-dihydrofuran ring has been identified as a promising backbone for a new class of HEDMs. researchgate.net Theoretical calculations have been used to design and evaluate a series of oxygen-rich bicyclic ozonides derived from 2,3-dihydrofuran. These designed compounds, which incorporate energetic substituents like nitro (NO₂) and/or trinitromethyl (TNM) groups, show significant promise as HEDMs. A key advantage of these dihydrofuran derivatives is their high oxygen content, which leads to a high positive oxygen balance, a critical factor for efficient combustion and energy release. This research positions dihydrofuran derivatives as a pioneering avenue for developing advanced energetic materials with potentially high performance and low sensitivity. researchgate.net

Future Research Perspectives in this compound Chemistry

The exploration of this compound and its derivatives continues to open new avenues in chemical synthesis and materials science. Future research is poised to build upon current knowledge, focusing on enhancing efficiency, selectivity, and sustainability. The development of innovative catalytic methods, deeper computational understanding, and integration into environmentally benign economic models are at the forefront of this scientific endeavor.

Development of Novel and Highly Efficient Catalytic Systems for Dihydrofuran Transformations

The synthesis and functionalization of dihydrofurans are critically dependent on the efficiency of catalytic systems. Future research will prioritize the discovery of catalysts that offer improved performance, broader substrate scope, and milder reaction conditions. Transition metal catalysis, a cornerstone of dihydrofuran synthesis, continues to evolve. For instance, ruthenium complexes have been shown to be effective for ring-closing metathesis reactions, while palladium-based catalysts are used for regioselective Heck reactions of 2,3-dihydrofuran to create 2-aryl-2,3-dihydrofurans. organic-chemistry.orgorganic-chemistry.org Similarly, gold-based N-heterocyclic carbene (NHC) catalysts are being explored for activating alcoholic and carbonyl functionalities in the synthesis of dihydrobenzofurans. rsc.org

Beyond traditional metal catalysts, the development of organocatalytic systems presents a promising, metal-free alternative. Bifunctional organocatalysts, such as those derived from quinine (B1679958) and squaramide, have been successfully employed in the asymmetric synthesis of 2,3-dihydrofuran derivatives. metu.edu.tr These catalysts can achieve high enantioselectivities in short reaction times at room temperature. metu.edu.tr The future direction in this area involves designing more robust and versatile catalysts, including those based on earth-abundant metals like iron, which has been used for chemoselective intramolecular hydroalkoxylation to form 2,3-dihydrofurans. organic-chemistry.org Research into photocatalysis combined with iron catalysis also represents an environmentally friendly approach for synthesizing multisubstituted 2,3-dihydrofurans. organic-chemistry.org

| Catalyst Type | Metal/Core Structure | Reaction Type | Application in Dihydrofuran Chemistry |

| Transition Metal | Palladium (Pd) | Heck Reaction, Allylic Substitution | Synthesis of 2-aryl-2,3-dihydrofurans and chiral derivatives. organic-chemistry.org |

| Transition Metal | Ruthenium (Ru) | Ring-Closing Metathesis (RCM) | Formation of dihydrofuran rings from diene precursors. organic-chemistry.org |

| Transition Metal | Copper (Cu) | Asymmetric Cycloaddition | Enantioselective synthesis of functionalized 2,3-dihydrofurans. dicp.ac.cn |

| Transition Metal | Gold (Au) | Hydroalkoxylation, Annulation | Synthesis of substituted 2,5-dihydrofurans and dihydrobenzofurans. organic-chemistry.orgrsc.org |

| Organocatalyst | Quinine-Squaramide | Michael-SN2 Domino Reaction | Asymmetric synthesis of chiral 2,3-dihydrofuran derivatives. metu.edu.tr |

Advancements in Enantioselective and Diastereoselective Synthesis of Complex Dihydrofuran Derivatives

Chiral dihydrofurans are valuable building blocks for many biologically active natural products. metu.edu.tr Consequently, a major thrust of future research is the advancement of stereoselective synthetic methods to control the three-dimensional architecture of these molecules. The development of catalytic asymmetric methods is crucial, as they provide access to optically active 2,3-dihydrofurans, which are of significant biological interest. dicp.ac.cn

Significant progress has been made using copper-catalyzed asymmetric formal [3+2] cycloadditions, which employ chiral tridentate P,N,N ligands to produce 2,3-dihydrofurans with good to high enantioselectivities. dicp.ac.cn Similarly, bifunctional organocatalysts have achieved excellent enantioselectivities (up to 97% ee) in the synthesis of various 2,3-dihydrofuran derivatives. metu.edu.tr Future work will likely focus on expanding the library of chiral ligands and organocatalysts to control the stereochemistry of more complex and highly substituted dihydrofuran rings. For example, planar-chiral bipyridine ligands have enabled diastereoselective and enantioselective copper-catalyzed [4+1] cycloadditions to produce highly substituted 2,3-dihydrofurans. organic-chemistry.org The ability to selectively synthesize specific diastereoisomers is also a key target, with research into hydrogenation of exocyclic double bonds on dihydrofuran rings showing promise for creating unusual cis-2,3-dihydrofuran derivatives in a highly diastereoselective manner. dicp.ac.cn

| Catalytic System | Ligand/Catalyst Type | Reaction | Stereochemical Outcome | Enantiomeric Excess (ee) |

| Cu(OTf)2 | Chiral Tridentate P,N,N Ligand | Formal [3+2] Cycloaddition | Enantioselective | Good to High dicp.ac.cn |

| Organocatalyst | Quinine-Derived Squaramide | Michael-SN2 Domino | Enantioselective & Diastereoselective | Up to 97% metu.edu.tr |

| Palladium (Pd) | Chiral Ferrocene/Benzimidazole P,N-Ligand | [3+2] Cycloaddition | Enantioselective | High organic-chemistry.org |

| Copper (Cu) | Planar-Chiral Bipyridine Ligand | [4+1] Cycloaddition | Diastereo- and Enantioselective | Not Specified organic-chemistry.org |

Computational Design and Prediction of Novel Dihydrofuran Reactivity and Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. pitt.edu Future research will increasingly leverage computational methods to design new reactions and catalysts for this compound chemistry. DFT calculations can elucidate potential energy surfaces for reactions, helping to distinguish between different possible mechanistic pathways, such as concerted versus stepwise cycloadditions. researchgate.netpku.edu.cn

Studies have already used DFT to evaluate the unimolecular isomerizations of 2,3-dihydrofuran and 5-methyl-2,3-dihydrofuran, with calculated rate constants showing good agreement with experimental results. researchgate.net This predictive power allows researchers to screen potential reactions and catalysts in silico before attempting them in the laboratory, saving time and resources. For instance, computational studies can predict the activation free energy for different reaction pathways, identifying the most kinetically favorable route. pku.edu.cn As computational power and theoretical models improve, it will become possible to accurately predict not only reactivity but also the enantioselectivity and diastereoselectivity of catalytic transformations involving dihydrofurans, guiding the design of more effective chiral catalysts. pitt.edustackexchange.com

| Computational Method | Focus of Study | Key Findings |

| Density Functional Theory (B3LYP) | Isomerization of 5-methyl-2,3-dihydrofuran | Calculation of potential energy surfaces and isomerization rate constants. researchgate.net |

| Density Functional Theory (B3LYP-D3) | [8+2] Cycloaddition Reactions | Elucidation of stepwise vs. concerted pathways; calculation of Gibbs energy profiles. pku.edu.cn |

| Quantum Chemistry (QCISD(T)) | Isomerization Energetics | Calculation of energy values at critical points on the potential energy surface. researchgate.net |

Integration of this compound Chemistry into Circular Economy and Sustainable Chemical Processes

The transition from a linear to a circular economy necessitates the use of renewable feedstocks for chemical production. researchgate.netdetritusjournal.com Furan derivatives, including this compound, are well-positioned to play a role in this transition, as their precursors can be derived from lignocellulosic biomass. nih.govresearchgate.net For example, 2-methylfuran (2-MF) is a significant platform chemical that can be produced from the hemicellulose fraction of biomass. nih.govresearchgate.net

Future research will focus on developing efficient catalytic pathways to convert biomass-derived platform molecules like 2-MF and 5-(hydroxymethyl)furfural (HMF) into a wide array of value-added chemicals, including functionalized dihydrofurans. nih.govesf.edu This aligns with the principles of sustainable chemistry, which aim to minimize waste and utilize renewable resources. detritusjournal.comrsc.org By creating value from agricultural or forestry waste streams, the synthesis of dihydrofurans contributes to a bio-based economy. detritusjournal.com The challenge lies in developing energy-efficient and atom-economical processes for these transformations. Integrating these bio-based syntheses into existing chemical value chains is a key step toward establishing a circular economy where carbon is continuously recirculated, reducing reliance on fossil fuels and minimizing environmental impact. nih.gov

Q & A

Basic Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structural features of 2,3-Dihydro-5-methylfuran?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm the dihydrofuran ring and methyl substituent. For example, coupling constants in NMR can distinguish between cis/trans configurations in substituted derivatives .

- X-ray Crystallography : Resolve bond angles and distances (e.g., C–C bonds in the furan ring: ~120.5° for C17–C16–C15 in hexasubstituted derivatives) to validate stereochemistry and intermolecular interactions like C–H⋯H or Br⋯Br contacts in crystalline phases .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use Kovats retention indices (nonpolar columns) for purity assessment and identification .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Classify as a flammable liquid (UN 1993, Packing Group II) and store at temperatures below the flash point (-1°C, closed cup) in approved containers .

- Personal Protective Equipment (PPE) : Use N95 respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles to prevent inhalation or dermal exposure .

- Ventilation : Conduct reactions in fume hoods to mitigate vapor accumulation, given its low flash point and high volatility .

Q. How can researchers synthesize this compound and optimize reaction yields?

- Methodological Answer :

- Catalytic Routes : Employ green solvents (e.g., glycerol) for cycloisomerization of enynols or use palladium catalysts to minimize side reactions .